molecular formula C12H17NO4 B2971070 Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate CAS No. 35690-71-2

Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate

Cat. No.: B2971070
CAS No.: 35690-71-2
M. Wt: 239.271
InChI Key: QWVUVTBOECVPCA-UHFFFAOYSA-N
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Description

Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate is an organic compound with the molecular formula C12H17NO4 It is a derivative of carbamic acid and features a phenethyl group substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate typically involves the reaction of 3,4-dimethoxyphenethylamine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,4-Dimethoxyphenethylamine+Methyl chloroformateMethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate+HCl\text{3,4-Dimethoxyphenethylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3,4-Dimethoxyphenethylamine+Methyl chloroformate→Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 3,4-dimethoxyphenethylamine.

    Substitution: Formation of various substituted phenethyl derivatives.

Scientific Research Applications

Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate
  • 3,4-Dimethoxyphenylacetonitrile

Uniqueness

Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxy groups and carbamate functionality make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-15-10-5-4-9(8-11(10)16-2)6-7-13-12(14)17-3/h4-5,8H,6-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVUVTBOECVPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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